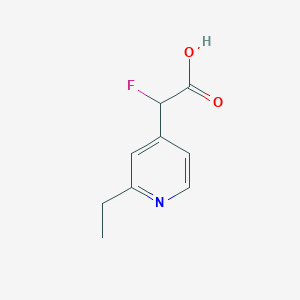

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid

Description

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with an ethyl group at the 2-position. The fluorine atom at the α-carbon of the acetic acid moiety enhances its metabolic stability and modulates electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(2-ethylpyridin-4-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-2-7-5-6(3-4-11-7)8(10)9(12)13/h3-5,8H,2H2,1H3,(H,12,13) |

InChI Key |

IMQNLFXYMCKVSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl halides under basic conditions.

Fluorination: The next step involves the introduction of the fluoroacetic acid moiety. This can be achieved through a nucleophilic substitution reaction where 2-ethylpyridine is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Acidification: The final step involves the acidification of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The fluoroacetic acid moiety can be reduced to form a hydroxyacetic acid derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

Oxidation: 2-(2-Carboxypyridin-4-yl)-2-fluoroacetic acid.

Reduction: 2-(2-Ethylpyridin-4-yl)-2-hydroxyacetic acid.

Substitution: 2-(2-Ethylpyridin-4-yl)-2-aminoacetic acid or 2-(2-Ethylpyridin-4-yl)-2-thioacetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid exhibit significant antimicrobial properties. For instance, a series of compounds synthesized from pyridine derivatives demonstrated potent to moderate activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for these compounds ranged from 8 to 26 µg/ml against bacteria and 8 to 24 µg/ml against fungi, indicating their potential as novel antimicrobial agents .

Receptor Modulation

The compound has also been investigated for its role as a receptor antagonist. Specifically, it has been noted for its potential effects on the LPA1 receptor, which is implicated in various physiological processes. Compounds derived from this structure have been proposed as therapeutic agents for conditions mediated by this receptor .

Organic Synthesis Applications

Reagent in Organic Reactions

The compound serves as a versatile reagent in organic synthesis. It has been utilized in the generation of highly electrophilic species that can participate in conjugate addition and cycloaddition reactions. For example, a novel 4-substituted 2-fluoropyridinium zwitterion derived from this compound was reported to facilitate the functionalization of various nucleophiles, leading to high yields of desired products .

Table: Summary of Organic Reactions Using this compound Derivatives

| Reaction Type | Nucleophile Used | Product Yield (%) | Notes |

|---|---|---|---|

| Conjugate Addition | Naphthalen-2-ol | 96 | High electrophilicity achieved |

| C-H Functionalization | Estrone | 99 | Selective ortho-substitution |

| C-H Acid Decoration | BODIPY dye | Excellent | Successful disubstitution |

Material Science Applications

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has shown potential for enhancing material properties such as chemical resistance and thermal stability. Fluorinated polymers are known for their inertness and durability, making them suitable for various industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of synthesized derivatives, compounds based on this compound were found to inhibit the growth of several pathogenic bacteria. The most effective derivatives were further evaluated for their mechanism of action, revealing disruption of cellular membranes as a primary mode of action.

Case Study 2: Organic Synthesis Optimization

A research group optimized reaction conditions using the zwitterionic form of the compound to enhance yields in C-H functionalization reactions. By adjusting solvent polarity and temperature, they achieved significant improvements in product purity and yield, demonstrating the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can mimic natural substrates and inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The pyridine ring can also interact with receptors and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid with analogs differing in substituents, fluorine count, and physicochemical properties:

*Calculated based on formula C₁₂H₁₅FO₂.

Key Differences and Implications

Thiophene-containing analogs (e.g., compound 30) exhibit instability during purification, likely due to sulfur’s susceptibility to oxidation, whereas ethylpyridine derivatives are more robust .

Fluorination Impact: Monofluoro derivatives (e.g., target compound) balance metabolic stability and reactivity, whereas difluoro analogs (e.g., 2,2-difluoroacetic acid derivatives) show increased electronegativity, altering acidity (pKa) and solubility .

Synthetic Feasibility: Ethylpyridine derivatives are synthesized using DMAP/Selectfluor® systems in methanol, achieving yields >85% for stable compounds like 2-(4-(tert-butyl)phenyl)-2-fluoroacetic acid . In contrast, thiophene derivatives decompose under similar conditions .

Applications :

- Biphenyl analogs (e.g., compound 28) serve as precursors for [¹⁸F]radiolabeled PET tracers , while ethylpyridine derivatives may mimic bioactive motifs in pharmaceuticals (e.g., compound 4c in ) .

Biological Activity

2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethylpyridine derivatives with fluorinated acetic acid. The synthetic route often includes the use of various reagents and conditions to optimize yield and purity.

Biological Activity

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial effects against various bacterial strains. For instance, it has been tested against Staphylococcus pneumoniae and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

- Antitumor Activity : The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be elucidated. The compound's structure may contribute to its interaction with cellular targets involved in tumor growth .

- Cytotoxic Effects : Preliminary data suggest that this compound exhibits cytotoxic effects in certain cancer cell lines, indicating potential as a chemotherapeutic agent .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Inhibition of Enzymatic Pathways : The compound may act by inhibiting key enzymes involved in metabolic pathways critical for bacterial and tumor cell survival.

- Induction of Apoptosis : There is evidence suggesting that it could induce apoptosis in cancer cells, leading to reduced viability and proliferation.

- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

- Case Study 2 : In vitro assays on cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, indicating its potential role in cancer therapy .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.